molecular formula C11H12BrIO2 B13086614 3-[(2-Bromophenyl)methoxy]-4-iodooxolane

3-[(2-Bromophenyl)methoxy]-4-iodooxolane

Cat. No.: B13086614
M. Wt: 383.02 g/mol
InChI Key: YUCZKGIOENTBNS-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)methoxy]-4-iodooxolane is an organic compound with the molecular formula C11H12BrIO2. It is characterized by the presence of a bromophenyl group, a methoxy group, and an iodooxolane ring. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenyl)methoxy]-4-iodooxolane typically involves a multi-step process. One common method includes the following steps:

    Methoxylation: The addition of a methoxy group to the bromophenyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenyl)methoxy]-4-iodooxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxolane derivatives or reduction to remove halogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolane derivatives, while oxidation and reduction reactions can produce different oxolane compounds with altered functional groups.

Scientific Research Applications

3-[(2-Bromophenyl)methoxy]-4-iodooxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets. The bromophenyl and iodooxolane groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane
  • 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane
  • 3-[(2-Methylphenyl)methoxy]-4-iodooxolane

Uniqueness

3-[(2-Bromophenyl)methoxy]-4-iodooxolane is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens allows for specific interactions and reactions that are not possible with other similar compounds.

Biological Activity

3-[(2-Bromophenyl)methoxy]-4-iodooxolane is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological profile, and the mechanisms underlying its activity, particularly in the context of cancer treatment and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process involving halogenation and etherification reactions. The structural confirmation is often achieved through spectroscopic methods such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing halogenated phenyl groups have been evaluated for their efficacy against various cancer cell lines. In particular, compounds with methoxy substitutions have demonstrated notable cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-453.

Table 1: Cytotoxicity of Related Compounds Against Breast Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
4cMCF-715Induced apoptosis
4jMDA-MB-45320DNA enzyme inhibition
3bMCF-10A (non-cancer)>50No significant effect

The mechanism of action for these compounds often involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies suggest that these compounds may bind effectively to estrogen receptors, which are critical in breast cancer progression .

Antimicrobial Activity

In addition to anticancer properties, this compound may also exhibit antimicrobial activity. Similar oxolane derivatives have been tested against various bacterial strains, showing promising results.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus125 µg/mL
Compound BEscherichia coli250 µg/mL
Compound CPseudomonas aeruginosa500 µg/mL

These studies indicate that compounds with methoxy and bromophenyl substitutions can inhibit bacterial growth effectively, suggesting their potential as therapeutic agents against infections .

Case Studies

A specific case study involving a derivative structurally related to this compound highlighted its effectiveness in inhibiting cell viability in vitro. The study reported that the compound exhibited a dose-dependent response in breast cancer cells, leading to increased apoptosis rates compared to untreated controls.

Properties

Molecular Formula

C11H12BrIO2

Molecular Weight

383.02 g/mol

IUPAC Name

3-[(2-bromophenyl)methoxy]-4-iodooxolane

InChI

InChI=1S/C11H12BrIO2/c12-9-4-2-1-3-8(9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2

InChI Key

YUCZKGIOENTBNS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)I)OCC2=CC=CC=C2Br

Origin of Product

United States

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